H-Pro-pro-pro-pro-OH

Descripción general

Descripción

“H-Pro-pro-pro-pro-OH”, also known as Tetraproline, is a compound that has been used as an internal standard in the quantitative determination of the antihypertensive (ACE-inhibiting) peptides IPP and VPP in cheese by HPLC-MS . It is a synthetic compound and has a molecular weight of 406.48 .

Molecular Structure Analysis

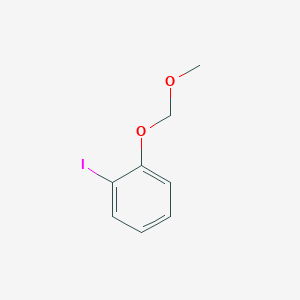

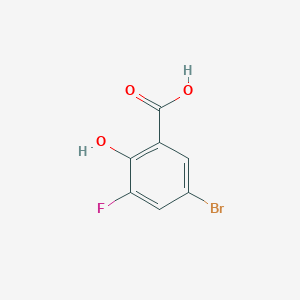

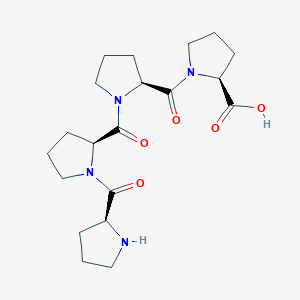

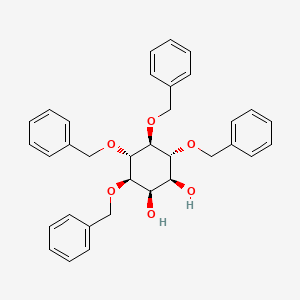

The molecular formula of “H-Pro-pro-pro-pro-OH” is C₂₀H₃₀N₄O₅ . The structure includes four proline residues linked together . The exact 3D conformation was not found in the search results.Chemical Reactions Analysis

“H-Pro-pro-pro-pro-OH” is a proteolytic enzyme that has been shown to have potential applications in drug design . It is able to cleave proteins, such as albumin, at different sites . More specific chemical reactions involving “H-Pro-pro-pro-pro-OH” were not found in the search results.Physical And Chemical Properties Analysis

“H-Pro-pro-pro-pro-OH” has a molecular weight of 406.48 . The compound is synthetic and is stored at temperatures below -15°C . More specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

H-Pro-pro-pro-pro-OH: A Comprehensive Analysis of Scientific Research Applications

Drug Design and Optimization: “H-Pro-Pro-Pro-Pro-OH” has been identified as a proteolytic enzyme with potential applications in drug design. Its ability to cleave proteins at different sites can be utilized to optimize therapeutic drugs, enhancing their efficacy and specificity .

Food Industry Flavor Analysis: In the food industry, peptides like “H-Pro-pro-pro-pro-OH” are studied for their role in flavor, particularly bitterness. Hydrophobic peptides produced during enzymatic digestion can contribute to the bitter taste in cheese and other foods .

Biochemical Research Enzyme Activity: This peptide may be used as an internal standard or reference in biochemical assays to study enzyme activity, such as in the quantitative determination of antihypertensive peptides in cheese by HPLC-MS .

Metabolic Studies: Research has indicated that compounds like “H-Pro-pro-pro-pro-OH” could be involved in metabolic pathways. For instance, studies on metformin’s effects on proline hydroxylation have mentioned elevated levels of hydroxyproline, suggesting a connection to peptides like "H-Pro-pro-pro-pro-OH" .

Peptide Synthesis: The compound is also relevant in peptide synthesis, where it may be used as a building block or reagent for constructing more complex peptides or proteins for various research applications .

Mecanismo De Acción

Target of Action

H-Pro-pro-pro-pro-OH, also known as triproline , is a proteolytic enzyme . Its primary targets are proteins, such as albumin . The role of these targets is to carry out various biological functions, including transport of substances, enzymatic reactions, and cell signaling.

Mode of Action

Triproline interacts with its protein targets by cleaving them at different sites . This cleavage can alter the function of the proteins, leading to changes in the biological processes they are involved in.

Result of Action

The cleavage of proteins by triproline can lead to various molecular and cellular effects. For instance, the cleavage of albumin could potentially alter its ability to transport substances. Additionally, the cleavage of other proteins could affect enzymatic reactions and cell signaling processes .

Propiedades

IUPAC Name |

(2S)-1-[(2S)-1-[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N4O5/c25-17(13-5-1-9-21-13)22-10-2-6-14(22)18(26)23-11-3-7-15(23)19(27)24-12-4-8-16(24)20(28)29/h13-16,21H,1-12H2,(H,28,29)/t13-,14-,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBNLHHITRUAXOE-VGWMRTNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B1339573.png)

![5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1339577.png)